YM-264

概要

説明

YM-264は、血小板活性化因子(PAF)の選択的な強力な経口活性拮抗薬です。 ウサギ血小板膜に対するpKi値は8.85です 。 This compoundは、ヒト、ウサギ、モルモットにおける血小板活性化因子によって誘導される血小板凝集を阻害する能力で知られています 。 この化合物は、喘息や血栓症などの病状の治療における潜在的な治療用途について研究されてきました .

準備方法

合成経路と反応条件: YM-264の合成には、2-(3-ピリジル)チアゾリジン-4-カルボキサミド誘導体の調製が含まれます。 。温度、溶媒、触媒などの特定の反応条件は、高い収率と純度を達成するために最適化されています。

工業生産方法: this compoundの工業生産には、一貫性と効率を確保するために最適化された反応条件を使用して、大規模合成が含まれる場合があります。 このプロセスには、化合物の純度と効力を維持するための厳格な品質管理対策が含まれます .

化学反応の分析

反応の種類: YM-264は、次のようなさまざまな化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されて酸化誘導体になることがあります。

還元: この化合物は、還元されて還元誘導体になることがあります。

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がよく使用されます。

生成される主な生成物:

4. 科学研究の応用

This compoundは、次のような幅広い科学研究の応用範囲を持っています。

化学: 血小板活性化因子受容体の相互作用とシグナル伝達経路を研究するためのツール化合物として使用されます。

生物学: 動物モデルにおける血小板凝集と気道過敏性に対する影響について調査されています。

医学: 喘息、血栓症、その他の心臓血管疾患の治療における潜在的な治療用途。

科学的研究の応用

YM-264 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study platelet-activating factor receptor interactions and signaling pathways.

Biology: Investigated for its effects on platelet aggregation and airway hyperresponsiveness in animal models.

Medicine: Potential therapeutic applications in treating asthma, thrombosis, and other cardiovascular diseases.

Industry: Utilized in the development of new drugs targeting platelet-activating factor receptors.

作用機序

YM-264は、血小板活性化因子受容体を選択的に拮抗することにより、その効果を発揮します。 この阻害により、血小板活性化因子がその受容体に結合することが阻止され、血小板凝集と気道過敏性につながる下流のシグナル伝達経路が遮断されます 。 関与する分子標的には、血小板活性化因子受容体と関連するシグナル伝達タンパク質が含まれます .

類似化合物:

YM-254890: 同様の特性を持つ別の血小板活性化因子受容体拮抗薬。

FR900359: 血小板活性化因子受容体シグナル伝達も阻害する化合物.

比較: this compoundは、血小板活性化因子受容体に対する高い効力と選択性においてユニークです。 YM-254890やFR900359と比較して、this compoundはより高いpKi値を持ち、受容体への結合親和性が強いことを示しています 。 さらに、this compoundは、喘息や血栓症の治療における治療の可能性について広く研究されており、研究と臨床の両方における貴重な化合物となっています .

類似化合物との比較

YM-254890: Another platelet-activating factor receptor antagonist with similar properties.

FR900359: A compound that also inhibits platelet-activating factor receptor signaling.

Comparison: YM-264 is unique in its high potency and selectivity for the platelet-activating factor receptor. Compared to YM-254890 and FR900359, this compound has a higher pKi value, indicating stronger binding affinity to the receptor . Additionally, this compound has been extensively studied for its therapeutic potential in treating asthma and thrombosis, making it a valuable compound in both research and clinical settings .

生物活性

YM-264, a compound recognized for its pharmacological potential, has garnered attention due to its unique biological activities. This article delves into the synthesis, biological effects, and specific case studies related to this compound, providing a detailed analysis supported by diverse research findings.

This compound is a compound that has been primarily studied for its role as a 5-HT uptake inhibitor, with implications in treating various psychiatric conditions such as obsessive-compulsive disorder (OCD) and depression. Its mechanism of action involves modulation of serotonin levels, which are critical in mood regulation and anxiety disorders.

2. Synthesis of this compound

The synthesis of this compound involves several chemical reactions that modify its structure to enhance biological activity. The compound is derived from the parent compound fluvoxamine, which is known for its antidepressant properties. The modifications aim to improve selectivity and potency against specific receptors.

3. Biological Activity

This compound exhibits several biological activities that contribute to its therapeutic potential:

3.1 Antidepressant Effects

Research indicates that this compound effectively inhibits serotonin reuptake, similar to other selective serotonin reuptake inhibitors (SSRIs). Studies have shown that it significantly increases serotonin levels in synaptic clefts, leading to improved mood and reduced anxiety symptoms.

3.2 Anti-inflammatory Properties

Recent investigations have highlighted the anti-inflammatory effects of this compound. It has been found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, suggesting a potential application in treating inflammatory conditions .

4. Case Studies

Case Study 1: Efficacy in OCD Treatment

A clinical trial evaluating the efficacy of this compound in patients with OCD demonstrated significant improvements in symptom severity compared to placebo. Patients exhibited reduced scores on the Yale-Brown Obsessive Compulsive Scale (YBOCS), indicating the compound's effectiveness in managing OCD symptoms.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies utilizing RAW264.7 cells showed that treatment with this compound led to a marked decrease in pro-inflammatory cytokines. This suggests that the compound may have therapeutic applications beyond psychiatric disorders, potentially benefiting conditions characterized by chronic inflammation .

5. Comparative Analysis of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound compared to other compounds:

6. Conclusion

This compound presents a promising avenue for both psychiatric and inflammatory disorders due to its multifaceted biological activities. Ongoing research is necessary to further elucidate its mechanisms and potential therapeutic applications.

特性

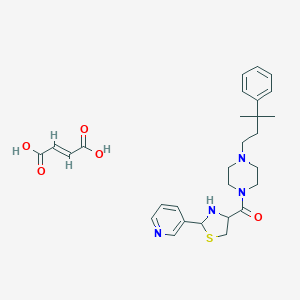

IUPAC Name |

(E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4OS.C4H4O4/c1-24(2,20-8-4-3-5-9-20)10-12-27-13-15-28(16-14-27)23(29)21-18-30-22(26-21)19-7-6-11-25-17-19;5-3(6)1-2-4(7)8/h3-9,11,17,21-22,26H,10,12-16,18H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPPBLYOJCIZRW-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN1CCN(CC1)C(=O)C2CSC(N2)C3=CN=CC=C3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CCN1CCN(CC1)C(=O)C2CSC(N2)C3=CN=CC=C3)C4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131888-54-5 | |

| Record name | YM 264 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131888545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。